molecular formula C22H26FNO5 B4210279 4-Benzyl-1-[2-(2-fluorophenoxy)ethyl]piperidine;oxalic acid

4-Benzyl-1-[2-(2-fluorophenoxy)ethyl]piperidine;oxalic acid

Cat. No.: B4210279
M. Wt: 403.4 g/mol
InChI Key: UWYAJEJBUKDXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1-[2-(2-fluorophenoxy)ethyl]piperidine oxalate is a chemical compound that belongs to the piperidine class It is characterized by the presence of a benzyl group, a fluorophenoxy group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[2-(2-fluorophenoxy)ethyl]piperidine;oxalic acid typically involves multiple steps. One common method includes the reaction of 4-benzylpiperidine with 2-(2-fluorophenoxy)ethyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[2-(2-fluorophenoxy)ethyl]piperidine oxalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

4-Benzyl-1-[2-(2-fluorophenoxy)ethyl]piperidine oxalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[2-(2-fluorophenoxy)ethyl]piperidine;oxalic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-[2-(4-fluorophenoxy)ethyl]piperidine: Similar structure but lacks the oxalate group.

    4-Benzyl-1-[2-(4-fluorophenoxy)ethyl]piperidine: Another similar compound with slight variations in the fluorophenoxy group.

Uniqueness

4-Benzyl-1-[2-(2-fluorophenoxy)ethyl]piperidine oxalate is unique due to the presence of both the benzyl and fluorophenoxy groups, which confer specific chemical and biological properties. Its oxalate form also enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

4-benzyl-1-[2-(2-fluorophenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO.C2H2O4/c21-19-8-4-5-9-20(19)23-15-14-22-12-10-18(11-13-22)16-17-6-2-1-3-7-17;3-1(4)2(5)6/h1-9,18H,10-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYAJEJBUKDXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCOC3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-1-[2-(2-fluorophenoxy)ethyl]piperidine;oxalic acid
Reactant of Route 2
4-Benzyl-1-[2-(2-fluorophenoxy)ethyl]piperidine;oxalic acid
Reactant of Route 3
Reactant of Route 3
4-Benzyl-1-[2-(2-fluorophenoxy)ethyl]piperidine;oxalic acid
Reactant of Route 4
4-Benzyl-1-[2-(2-fluorophenoxy)ethyl]piperidine;oxalic acid
Reactant of Route 5
4-Benzyl-1-[2-(2-fluorophenoxy)ethyl]piperidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-Benzyl-1-[2-(2-fluorophenoxy)ethyl]piperidine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.